7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of brominated and fluorinated precursors, which are subjected to methoxylation and cyclization reactions to form the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- 9-Fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one
- 7-Bromo-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The methoxy group also adds to its distinctiveness by affecting its solubility and interaction with other molecules .
Properties
Molecular Formula |
C9H6BrFN2O2 |
---|---|
Molecular Weight |
273.06 g/mol |
IUPAC Name |
7-bromo-9-fluoro-2-methoxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H6BrFN2O2/c1-15-7-3-8(14)13-4-5(10)2-6(11)9(13)12-7/h2-4H,1H3 |
InChI Key |
PDJIZFCTNOPNCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)N2C=C(C=C(C2=N1)F)Br |
Origin of Product |
United States |
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